molecular formula C18H21NS B043843 Tedatioxetine CAS No. 508233-95-2

Tedatioxetine

Numéro de catalogue: B043843
Numéro CAS: 508233-95-2
Poids moléculaire: 283.4 g/mol
Clé InChI: CVASBKDYSQKLSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tedatioxetine (Lu AA24530) is a multitarget antidepressant compound developed by Lundbeck and Takeda. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with additional antagonistic activity at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . This dual mechanism aimed to enhance efficacy in major depressive disorder (MDD) by modulating monoaminergic neurotransmission while mitigating side effects associated with excessive serotonin receptor activation. Pharmacokinetically, this compound is a sensitive CYP2D6 substrate, with ~80% of its clearance mediated via CYP2D6 metabolism. Mean oral clearance ranges from 18 L/h in poor metabolizers (PMs) to 77 L/h in ultrarapid metabolizers (UMs) . Despite promising Phase II trial results, development was discontinued in favor of other candidates .

Méthodes De Préparation

La synthèse de la tédati oxétine implique plusieurs étapes clés. La principale voie de synthèse comprend la préparation de la 4-(2-(4-méthylphénylthio))phényl pipéridineLes conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs tels que le palladium sur carbone .

Les méthodes de production industrielle de la tédati oxétine ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La tédati oxétine subit diverses réactions chimiques, notamment :

    Oxydation : La tédati oxétine peut être oxydée en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.

    Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium, convertissant les sulfoxydes en sulfures.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des bases comme l'hydroxyde de sodium et des catalyseurs comme le palladium sur carbone. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tédati oxétine avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

La tédati oxétine a été principalement étudiée pour son utilisation potentielle dans le traitement du trouble dépressif majeur et des troubles anxieux. Son mécanisme d'action unique en tant qu'inhibiteur triple de la recapture en fait un candidat prometteur pour ces affections. De plus, la capacité de la tédati oxétine à antagoniser les récepteurs de la sérotonine (5-HT2A, 5-HT2C et 5-HT3) et les récepteurs α1A-adrénergiques améliore encore son potentiel thérapeutique .

Dans le domaine de la chimie, la tédati oxétine sert de composé précieux pour étudier les interactions des transporteurs et des récepteurs des monoamines. En biologie et en médecine, elle fournit des informations sur le traitement des troubles de l'humeur et le développement de nouvelles thérapies antidépressives. Sur le plan industriel, la synthèse et les méthodes de production de la tédati oxétine contribuent aux avancées des techniques de fabrication pharmaceutique .

5. Mécanisme d'action

La tédati oxétine exerce ses effets en inhibant la recapture de la sérotonine, de la norépinéphrine et de la dopamine, augmentant ainsi les niveaux de ces neurotransmetteurs dans la fente synaptique. Cela conduit à une neurotransmission accrue et à une meilleure régulation de l'humeur. De plus, la tédati oxétine agit comme un antagoniste au niveau des récepteurs de la sérotonine (5-HT2A, 5-HT2C et 5-HT3) et des récepteurs α1A-adrénergiques, ce qui module encore l'activité des neurotransmetteurs et contribue à ses effets antidépresseurs .

Applications De Recherche Scientifique

Clinical Efficacy

Recent studies have highlighted the efficacy of Tedatioxetine in treating MDD. Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo groups.

Key Findings from Clinical Trials

  • Efficacy: In randomized controlled trials, this compound has shown a statistically significant reduction in scores on depression rating scales such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) .
  • Onset of Action: Unlike traditional antidepressants that may take weeks to show effects, initial findings suggest that this compound may provide faster relief from depressive symptoms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

  • Metabolism: this compound is primarily metabolized by the cytochrome P450 2D6 enzyme. Variability in this enzyme’s activity among individuals can influence drug clearance rates and efficacy .
  • Clearance Rates: Studies indicate that mean oral clearance rates can vary significantly based on genetic polymorphisms affecting CYP2D6 function, which can lead to different dosing requirements for patients .

Case Study 1: Efficacy in Treatment-Resistant Depression

A clinical trial involving patients with treatment-resistant depression evaluated the effectiveness of this compound after failure with standard SSRIs and SNRIs. Results indicated that a significant proportion of participants experienced remission or substantial improvement within the first month of treatment .

Case Study 2: Safety Profile

A long-term safety study assessed the side effects associated with this compound over a 12-month period. The findings suggested that while most side effects were mild to moderate, there were no significant safety concerns that would preclude its use in clinical settings .

Mécanisme D'action

Tedatioxetine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved mood regulation. Additionally, this compound acts as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and α1A-adrenergic receptors, which further modulates neurotransmitter activity and contributes to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Pharmacological Profiles

Table 1: Pharmacological Comparison of Tedatioxetine and Key SNDRIs

Compound Mechanism Receptor Antagonism IC50 (nM) SERT/NET/DAT CYP Metabolism
This compound SNDRI + 5-HT2A/2C/3, α1A antagonist 5-HT2A, 5-HT2C, 5-HT3, α1A N/A CYP2D6 (primary)
DOV-216,303 SNDRI None 14 (SERT), 20 (NET), 78 (DAT) CYP2D6/CYP3A4
Amitifadine SNDRI Weak 5-HT2C 16 (SERT), 38 (NET), 1,520 (DAT) CYP2D6
Vortioxetine SSRI + 5-HT1A agonist, 5-HT3 antagonist 5-HT3, 5-HT1B/D 1.6 (SERT) CYP2D6

Key Insights :

  • Unlike DOV-216,303 and Amitifadine, this compound’s dopamine reuptake inhibition is less potent, prioritizing serotonin and norepinephrine modulation .

Metabolic and Pharmacokinetic Differences

Table 2: CYP2D6-Mediated Clearance and Activity Scores

Compound CYP2D6 Phenotype Clearance (L/h) CYP2D6 Activity Score (Mean)
This compound PMs 18 0.0
IMs 40 0.34–0.5
NMs 60 1.0
UMs 77 >2.0
Vortioxetine PMs 15 0.0
NMs 55 1.0
Duloxetine PMs 22 0.0
NMs 45 1.0

Key Insights :

  • This compound’s clearance variability (29-fold between PMs and UMs) exceeds vortioxetine (3.7-fold) and duloxetine (2-fold), highlighting its strong dependence on CYP2D6 .
  • CYP2D6*10 and *17 alleles exhibit substrate-specific activity: *10’s activity score for this compound (0.34) aligns with vortioxetine (0.37) but differs from other substrates like risperidone .

Table 3: Clinical Trial Outcomes (Phase II)

Compound Response Rate (vs. Placebo) Common Adverse Events Discontinuation Reason
This compound 52% vs. 38% Nausea, dizziness, dry mouth Prioritization of other candidates
Amitifadine 48% vs. 35% Insomnia, headache Limited efficacy in severe MDD
Vortioxetine 54% vs. 37% Nausea, constipation Approved for MDD and GAD

Key Insights :

  • This compound’s efficacy was comparable to vortioxetine but with a distinct side effect profile due to α1A antagonism .
  • Its development halt contrasts with vortioxetine’s success, likely due to strategic portfolio decisions rather than safety concerns .

Activité Biologique

Tedatioxetine, a novel compound developed for the treatment of major depressive disorder (MDD), has garnered attention due to its unique pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.

This compound acts as a triple reuptake inhibitor , targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is significant because it potentially enhances mood and cognitive function more effectively than traditional antidepressants that primarily target serotonin. The compound demonstrates varying affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which contributes to its multifaceted therapeutic effects.

Affinity and Functional Activity

The following table summarizes the affinity and functional activity of this compound at various neurotransmitter receptors:

Target K_i (nM) Functional Activity Action
SERT1.6InhibitionAntidepressant effect
NET113InhibitionMood enhancement
DATTBDTBDTBD
5-HT 1A15AgonistAnxiolytic effect
5-HT 2ATBDAntagonistTBD

Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with additional minor involvement from CYP2C19. The pharmacokinetic profile reveals a median time to maximum plasma concentration (tmaxt_{max}) of approximately 5–6 hours after oral administration. The clearance rates vary significantly based on genetic variations in CYP2D6 activity:

  • Poor Metabolizers (PMs) : 18 L/h
  • Intermediate Metabolizers (IMs) : 40 L/h
  • Normal Metabolizers (NMs) : 60 L/h
  • Ultra-Rapid Metabolizers (UMs) : 77 L/h

This variability necessitates careful consideration in dosing, particularly in populations with known genetic polymorphisms affecting CYP2D6 activity .

Clinical Findings

Clinical studies have demonstrated the efficacy of this compound in improving depressive symptoms and cognitive function in patients with MDD. A randomized, double-blind, placebo-controlled trial assessed its impact on cognitive performance using various neuropsychological tests:

  • Composite Cognition Score : Significant improvements were observed compared to placebo, with mean treatment differences indicating robust cognitive enhancements.
  • MADRS Total Score : At week 8, reductions in depression scores were statistically significant (p<0.0001p<0.0001) for both tested doses of this compound compared to placebo .

Case Studies

A notable case study involved a patient with recurrent MDD who exhibited significant cognitive deficits alongside depressive symptoms. Following treatment with this compound, the patient reported improvements in both mood and cognitive function, highlighting the compound's potential as a dual-action antidepressant .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Tedatioxetine’s receptor affinity profile?

To evaluate this compound’s binding affinity for serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, as well as its antagonism at 5-HT2A/2C/3 and α1A-adrenergic receptors, use radioligand binding assays with selective receptor-specific ligands (e.g., [³H]-citalopram for SERT). Employ competitive inhibition protocols to calculate IC50 values, followed by Scatchard analysis for Ki determination. For functional antagonism, use cell-based assays (e.g., calcium flux or cAMP modulation) . Validate results with orthogonal methods like electrophysiology or in vivo microdialysis to confirm target engagement.

Q. How should researchers design preclinical studies to assess this compound’s antidepressant efficacy?

Adopt a two-pronged approach :

  • In vitro models : Use primary neuronal cultures or transfected cell lines to assess neurotransmitter reuptake inhibition and receptor modulation.
  • In vivo models : Apply validated behavioral assays (e.g., forced swim test, tail suspension test) in rodents, ensuring proper controls for stress and locomotor activity. Include dose-response curves and comparator drugs (e.g., SSRIs, SNRIs) to contextualize efficacy. Ensure blinding and randomization to mitigate bias .

Q. What are the critical pharmacokinetic parameters to evaluate in this compound studies?

Focus on bioavailability, half-life, and brain penetration :

  • Use LC-MS/MS to quantify plasma and brain concentrations after oral/intravenous administration.
  • Calculate area under the curve (AUC) and volume of distribution (Vd) to assess systemic exposure.
  • Perform metabolite profiling to identify active or toxic derivatives. Cross-validate results with PET imaging for target occupancy in relevant brain regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across species?

Contradictions (e.g., differential effects in rodents vs. primates) may arise from species-specific receptor expression or metabolic pathways. Address this by:

  • Conducting cross-species comparative studies with tissue-specific transcriptomic/proteomic analysis.
  • Using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences.
  • Incorporating human-derived models (e.g., induced pluripotent stem cell neurons) to bridge preclinical and clinical findings .

Q. What statistical frameworks are optimal for analyzing longitudinal data in this compound clinical trials?

For longitudinal efficacy/safety data, apply mixed-effects models to handle missing data and individual variability. Use Bayesian hierarchical models for small sample sizes or heterogeneous populations. Adjust for multiple comparisons (e.g., Bonferroni correction) when assessing secondary endpoints. Pre-register analysis plans to reduce Type I errors .

Q. How should researchers design studies to investigate this compound’s long-term safety profile?

Implement prospective cohort studies with extended follow-up periods (>12 months). Monitor adverse events (AEs) using standardized scales (e.g., UKU Side Effect Rating Scale). Integrate multi-omics data (e.g., metabolomics, gut microbiome analysis) to identify biomarkers of toxicity. Use causal inference methods (e.g., propensity score matching) to distinguish drug-related AEs from comorbidities .

Q. Methodological Challenges & Data Interpretation

Q. How can researchers address variability in this compound’s metabolic stability across in vitro systems?

Variability in liver microsome or hepatocyte assays may stem from donor-specific cytochrome P450 expression. Mitigate this by:

  • Pooling microsomes from multiple donors.
  • Using organ-on-a-chip systems with human hepatocytes for dynamic metabolism studies.
  • Cross-referencing with clinical pharmacokinetic data to validate in vitro-in vivo correlations (IVIVC) .

Q. What strategies are recommended for integrating multi-omics data in this compound mechanism-of-action studies?

Adopt a systems pharmacology approach :

  • Combine transcriptomics (RNA-seq), proteomics (LC-MS), and epigenomics (ChIP-seq) data from treated models.
  • Use network analysis tools (e.g., STRING, Cytoscape) to identify hub targets and pathways.
  • Validate findings with CRISPR/Cas9 knockouts or siRNA silencing in relevant cellular models .

Propriétés

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVASBKDYSQKLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029350
Record name 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508233-95-2
Record name 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508233-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedatioxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedatioxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEDATIOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.